molecular formula C19H22O3 B11389253 5-butyl-3-tert-butyl-7H-furo[3,2-g]chromen-7-one

5-butyl-3-tert-butyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11389253
M. Wt: 298.4 g/mol
InChI Key: MKOSJGFTEBRWFO-UHFFFAOYSA-N
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Description

5-butyl-3-tert-butyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromen family This compound is characterized by its unique structure, which includes a furochromen core with butyl and tert-butyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-tert-butyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-butyl-3-tert-butyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This involves replacing one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-butyl-3-tert-butyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-butyl-3-tert-butyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-butyl-3-methylfuro[3,2-g]chromen-7-one: Similar structure but with a methyl group instead of a tert-butyl group.

    3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl: Another related compound with different substituents.

Uniqueness

The uniqueness of 5-butyl-3-tert-butyl-7H-furo[3,2-g]chromen-7-one lies in its specific substituents, which can significantly influence its chemical properties and potential applications. The presence of both butyl and tert-butyl groups can affect its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

5-butyl-3-tert-butylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C19H22O3/c1-5-6-7-12-8-18(20)22-17-10-16-14(9-13(12)17)15(11-21-16)19(2,3)4/h8-11H,5-7H2,1-4H3

InChI Key

MKOSJGFTEBRWFO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C

Origin of Product

United States

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